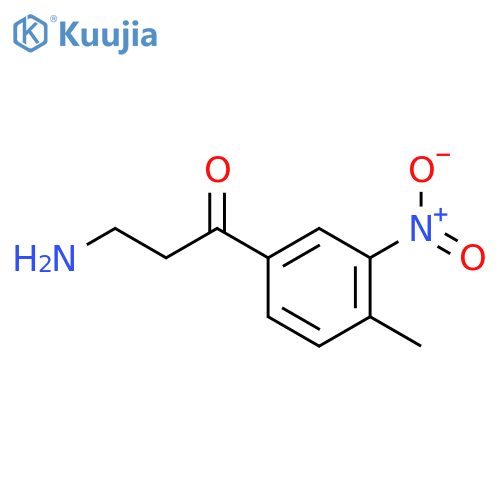

Cas no 1467449-29-1 (3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one)

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one

- 1467449-29-1

- EN300-1852322

-

- インチ: 1S/C10H12N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4-5,11H2,1H3

- InChIKey: BLQBGAZCYOBRQP-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN)C1C=CC(C)=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 208.08479225g/mol

- どういたいしつりょう: 208.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852322-0.5g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 0.5g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-5g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 5g |

$3189.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-0.25g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 0.25g |

$1012.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-5.0g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1852322-10g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 10g |

$4729.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-1g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 1g |

$1100.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-0.05g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 0.05g |

$924.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-0.1g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 0.1g |

$968.0 | 2023-09-18 | ||

| Enamine | EN300-1852322-1.0g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1852322-2.5g |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |

1467449-29-1 | 2.5g |

$2155.0 | 2023-09-18 |

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-oneに関する追加情報

Comprehensive Overview of 3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one (CAS No. 1467449-29-1)

3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one, with the CAS number 1467449-29-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique nitrophenyl and amino functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable building block for developing compounds with potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

The growing interest in 3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one is partly driven by its relevance in addressing contemporary research challenges, such as the development of novel therapeutics for chronic diseases. Researchers are increasingly exploring its derivatives for their potential in targeting specific pathways involved in inflammation and metabolic disorders. This aligns with current trends in precision medicine, where small-molecule intermediates like this play a pivotal role in drug discovery pipelines.

From a synthetic chemistry perspective, the compound's nitro and amino groups offer versatile reactivity, enabling modifications that enhance its utility in multi-step organic syntheses. Its CAS registry number 1467449-29-1 ensures precise identification in global chemical databases, facilitating collaborative research and regulatory compliance. Laboratories focusing on high-throughput screening often prioritize such well-documented intermediates to streamline their workflows.

In the context of green chemistry, 3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one has also been studied for its potential to undergo eco-friendly transformations. Recent publications highlight catalytic methods to reduce its nitro group selectively, minimizing waste generation—a topic highly searched in academic and industrial circles. This resonates with the broader demand for sustainable synthetic practices, a frequently queried subject in AI-driven literature searches.

The compound's physicochemical properties, including solubility and stability under various conditions, are frequently discussed in forums dedicated to organic synthesis optimization. Such discussions often address user queries about handling and storage, reflecting practical concerns in laboratory settings. Additionally, its spectral data (e.g., NMR and IR profiles) are meticulously documented, aiding in quality control and analytical validation—a key consideration for researchers verifying compound purity.

Emerging applications of CAS 1467449-29-1 extend to material science, where its aromatic core contributes to the development of advanced polymers and coatings. This interdisciplinary relevance boosts its visibility in search engines, particularly among users exploring functional materials design. The compound's adaptability underscores its importance beyond traditional pharmaceutical contexts, aligning with trending searches on multi-purpose chemical intermediates.

To summarize, 3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one exemplifies how targeted molecular design can address diverse scientific needs. Its documented utility across drug discovery, sustainable chemistry, and materials innovation ensures its continued prominence in research publications and patent filings. For those investigating structure-activity relationships or scalable synthesis routes, this compound remains a subject of enduring interest and practical value.

1467449-29-1 (3-amino-1-(4-methyl-3-nitrophenyl)propan-1-one) 関連製品

- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)

- 162791-23-3(11-Azaartemisinin)

- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)

- 2228763-24-2(1-{2-3-chloro-4-(trifluoromethyl)phenylethyl}cyclopropan-1-amine)

- 2386109-59-5(methyl 4-aminopent-2-ynoate)

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)

- 23772-61-4(3-Benzylidene-2-indolinone)

- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)

- 2229277-91-0(4-2-methoxy-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)